2,4,6-Triphenylpyrylium Hydrogensulfate
Overview
Description
2,4,6-Triphenylpyrylium Hydrogensulfate is a chemical compound with the molecular formula C23H18O5S and a molecular weight of 406.45 g/mol . It is known for its crystalline powder form, which can range in color from white to yellow to orange . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2,4,6-Triphenylpyrylium Hydrogensulfate is the electron-hole (e−/h+) pairs in the graphitic carbon nitride (CN) photocatalyst . The compound interacts with these targets to enhance the efficiency of hydrogen production .
Mode of Action
This compound (TPP) is introduced to boron-doped nitrogen-deficient carbon nitride (BCN) through π–π interaction and π–cation interaction . TPP acts as a redox mediator under visible light excitation that can accept electrons from BCN, and then transfer them to the Pt cocatalyst . This interaction enhances the separation of photogenerated e–/h+ pairs .
Biochemical Pathways
The compound affects the photocatalytic pathway involved in hydrogen production . By enhancing the separation of photogenerated e–/h+ pairs, TPP increases the efficiency of the photocatalytic system .
Result of Action
The introduction of TPP significantly enhances photogenerated charge carrier separation . BCN-TPP nanostructures achieved the photocatalytic H2 generation rate of 110.33 μmol h–1 at visible light illumination (λ ≥ 420 nm), which is 9.59 times higher than that of pristine C3N4 (11.50 μmol h–1) .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound is activated under visible light excitation . Moreover, BCN-TPP shows the stability of H2 evolution over 4 cycles without any significant decline .
Biochemical Analysis
Biochemical Properties
2,4,6-Triphenylpyrylium Hydrogensulfate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a sensitizer in photooxidation reactions, where it interacts with enzymes such as catechol oxidase . The nature of these interactions involves the transfer of electrons, leading to the oxidation of substrates. Additionally, this compound can form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain oxidases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, this compound may undergo degradation, leading to a decrease in its activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, it has been shown to affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and phosphofructokinase.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within the cell can influence its activity and function, with accumulation in specific organelles leading to targeted effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
2,4,6-Triphenylpyrylium Hydrogensulfate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-triphenylpyrylium chloride with sulfuric acid . The reaction conditions typically include a controlled temperature environment to ensure the proper formation of the hydrogensulfate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
2,4,6-Triphenylpyrylium Hydrogensulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different pyrylium derivatives, while reduction reactions can lead to the formation of pyrylium alcohols .
Scientific Research Applications
2,4,6-Triphenylpyrylium Hydrogensulfate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various pyrylium salts and other related compounds . In biology, it has been studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species under light irradiation . In medicine, it is being explored for its potential as a photosensitizer in cancer treatment . Additionally, in the industry, it is used in the development of new materials and dyes .
Comparison with Similar Compounds
2,4,6-Triphenylpyrylium Hydrogensulfate is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include other pyrylium salts such as 2,4,6-triphenylpyrylium tetrafluoroborate and 2,4,6-triphenylpyrylium perchlorate . These compounds share similar photophysical properties but differ in their reactivity and applications. The hydrogensulfate salt is particularly noted for its stability and ease of handling in various research settings .
Properties
IUPAC Name |
hydrogen sulfate;2,4,6-triphenylpyrylium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.H2O4S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;1-5(2,3)4/h1-17H;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEOZISWOGHJJY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471240 | |
Record name | 2,4,6-Triphenylpyrylium Hydrogensulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51071-75-1 | |
Record name | 2,4,6-Triphenylpyrylium Hydrogensulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Triphenylpyrylium Hydrogensulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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